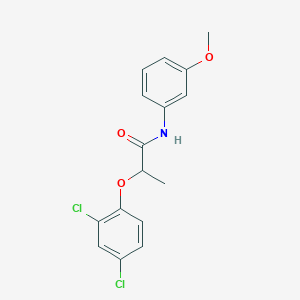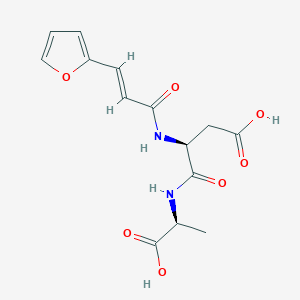
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide, also known as Diclofop-methyl, is a synthetic herbicide that belongs to the aryloxyphenoxypropionate class. It is widely used in agriculture to control grassy weeds in cereal crops such as wheat, barley, and oats. Diclofop-methyl is known for its selective herbicidal activity against grasses, while being safe for broadleaf plants.
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl works by inhibiting the synthesis of fatty acids in grassy weeds. It specifically targets the enzyme acetyl-CoA carboxylase, which is responsible for the first step in the biosynthesis of fatty acids. By inhibiting this enzyme, 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl prevents the synthesis of essential fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl has been shown to have minimal effects on non-target organisms, including mammals, birds, and aquatic organisms. However, it can be toxic to some beneficial insects, such as honeybees and parasitic wasps. 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl can also accumulate in soil, leading to long-term effects on soil microorganisms and nutrient cycling.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl is a widely used herbicide in agriculture, making it readily available for laboratory experiments. Its selective herbicidal activity against grasses makes it a useful tool for studying plant physiology and biochemistry. However, its potential toxicity to beneficial insects and long-term effects on soil microorganisms should be taken into consideration when designing experiments.
Zukünftige Richtungen
1. Development of new herbicides with improved selectivity and reduced environmental impact.
2. Investigation of the effects of 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl on soil microorganisms and nutrient cycling.
3. Study of the mechanisms of herbicide resistance in grassy weeds.
4. Development of new strategies for weed management in agriculture, including the use of integrated pest management and crop rotation.
5. Investigation of the effects of herbicides on non-target organisms, including beneficial insects and soil microorganisms.
Synthesemethoden
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with 3-methoxyaniline in the presence of thionyl chloride. The resulting intermediate is then treated with 2-chloro-N-(2,4-dichlorophenoxy)propanamide to yield 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective against a wide range of grassy weeds, including wild oats, ryegrass, and barnyard grass. 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl is also known to have low toxicity to mammals and birds, making it safe for use in agriculture.
Eigenschaften
CAS-Nummer |
6118-59-8 |
|---|---|
Produktname |
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide |
Molekularformel |
C16H15Cl2NO3 |
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10(22-15-7-6-11(17)8-14(15)18)16(20)19-12-4-3-5-13(9-12)21-2/h3-10H,1-2H3,(H,19,20) |
InChI-Schlüssel |
DLDIJYKBVFYIKG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)



![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)
